Welcome to the BenchChem Online Store!
molecular formula C14H13N5O B8337120 N-(4-cyanobenzyl)-6-hydrazinylnicotinamide

N-(4-cyanobenzyl)-6-hydrazinylnicotinamide

Cat. No. B8337120
M. Wt: 267.29 g/mol
InChI Key: LVRVVVOFEFHJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09345713B2

Procedure details

Combined 6-chloro-N-(4-cyanobenzyl)nicotinamide (500 mg, 1.840 mmol) and hydrazine (0.578 mL, 18.40 mmol) in isopropanol (5 mL) and heated at 90° C. for 5 h. The supernatant was decanted and concentrated in vacuo to give a white solid which was stirred vigorously with water (ca. 10 mL) for 2 hours, then was filtered and the solid dried to give the title compound (batch 1, 101 mg) as a pink solid. The fine solids from the reaction (after supernatant was removed) was stirred vigorously with water (ca. 10 mL) for 2 hours, then filtered and dried in the lyophilizer to give the title compound (batch 2, 179 mg) as a tan solid. Large solids from the reaction (after supernatant was removed) were crushed and stirred vigorously with water (10 mL) for 1 hour, then filtered and dried in the lyophilizer to give the title (batch 3, 135 mg) as a beige solid. The combined yield was 415 mg (84% yield). MS m/z 268 [M+H]+.
Name
6-chloro-N-(4-cyanobenzyl)nicotinamide
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.578 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:19]=[CH:18][C:5]([C:6]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([C:16]#[N:17])=[CH:12][CH:11]=2)=[O:7])=[CH:4][N:3]=1.[NH2:20][NH2:21].O>C(O)(C)C>[C:16]([C:13]1[CH:14]=[CH:15][C:10]([CH2:9][NH:8][C:6](=[O:7])[C:5]2[CH:18]=[CH:19][C:2]([NH:20][NH2:21])=[N:3][CH:4]=2)=[CH:11][CH:12]=1)#[N:17]

Inputs

Step One
Name
6-chloro-N-(4-cyanobenzyl)nicotinamide
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC=C(C(=O)NCC2=CC=C(C=C2)C#N)C=C1
Name
Quantity
0.578 mL
Type
reactant
Smiles
NN
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the solid dried

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(CNC(C2=CN=C(C=C2)NN)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 101 mg
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.